Asimadoline hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2.ClH/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16,24-26,30H,17-20H2,1H3;1H/t24-,25+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJSLABTEURMBF-CLSOAGJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171820 | |
| Record name | Asimadoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185951-07-9 | |
| Record name | Asimadoline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185951079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asimadoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASIMADOLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVM35SB81P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Receptor Pharmacology of Asimadoline Hydrochloride
Agonist Activity at Kappa-Opioid Receptors (KOR)
Asimadoline (B1665285) demonstrates high affinity and selectivity for the kappa-opioid receptor, functioning as a full agonist in various in vitro models. nih.govnih.gov
Ligand Binding Affinities and Selectivity Profiles (e.g., KOR, MOR, DOR)
Asimadoline exhibits a strong binding affinity for the kappa-opioid receptor. Studies have shown its IC₅₀ values to be 5.6 nM in guinea pig brain tissue and 1.2 nM for human recombinant KOR. nih.govselleckchem.comglpbio.comselleckchem.com In contrast, its affinity for mu-opioid (MOR) and delta-opioid (DOR) receptors is significantly lower. For human recombinant receptors, the κ:μ:δ binding ratio is approximately 1:501:498. nih.govmedchemexpress.com The IC₅₀ value for asimadoline binding to MOR is 601 nM (with a Ki of 216 nM), and for DOR, the IC₅₀ is 597 nM (with a Ki of 313 nM). nih.gov This demonstrates a high degree of selectivity for the KOR. Furthermore, asimadoline shows negligible affinity (IC₅₀ > 10 µM) for a wide range of other receptors, including dopamine (B1211576) (D1, D2), kainate, sigma, NMDA, histamine (B1213489) (H1), adrenergic (α1, α2), muscarinic (M1/M2), glycine, and various serotonin (B10506) (5-HT) receptor subtypes. glpbio.commedchemexpress.com
Table 1: Binding Affinity of Asimadoline for Opioid Receptors
| Receptor | Species/System | IC₅₀ (nM) | Ki (nM) | Selectivity Ratio (κ:μ:δ) |
| KOR | Guinea Pig Brain | 5.6 | - | 1 |
| KOR | Human Recombinant | 1.2 | - | 1 |
| MOR | Human Recombinant | 601 | 216 | 501 |
| DOR | Human Recombinant | 597 | 313 | 498 |
Full Agonist Characteristics in In Vitro Assays
In functional assays, asimadoline behaves as a full agonist at kappa-opioid receptors. nih.govnih.gov This has been demonstrated in classic in vitro preparations such as the rabbit vas deferens and guinea pig ileum, where it produces maximal effects. nih.gov For instance, in HEK-293 cells stably expressing the human kappa-opioid receptor, asimadoline effectively reverses forskolin-induced cAMP accumulation, a hallmark of KOR agonist activity. frontiersin.org
Structure-Activity Relationship Investigations within Arylacetamide Derivatives
Asimadoline belongs to the arylacetamide class of KOR agonists, which originated from the prototypical compound U-50,488. encyclopedia.pubmdpi.com The development of this class aimed to enhance selectivity and peripheral restriction to minimize central nervous system side effects. encyclopedia.pubmdpi.com The structure of asimadoline, with its diaryl acetamide (B32628) core, contributes to its high affinity and selectivity for the KOR. nih.gov Modifications to the arylacetamide scaffold have been a key area of research to improve the pharmacological profile of KOR agonists. mdpi.com
Interaction with Other Neurotransmitter Systems and Ion Channels
While highly selective for the KOR, asimadoline can interact with other systems at concentrations significantly higher than those required for KOR activation.
Effects on Sodium Channels
Like other arylacetamide KOR agonists, asimadoline has been shown to block sodium channels, but this effect occurs at much higher concentrations than its KOR agonist activity. nih.gov The potency of asimadoline for blocking sodium channels is reported to be 500 to 1000-fold less than its potency as a KOR agonist, making this interaction unlikely to be clinically relevant at therapeutic doses. nih.gov
Modulation of L-type Calcium Channels
Asimadoline also demonstrates an affinity for L-type calcium channels, with IC₅₀ concentrations that are 150 to 800 times higher than its IC₅₀ for the kappa receptor. glpbio.commedchemexpress.commedchemexpress.com This suggests that at high concentrations, asimadoline may exert effects through the blockade of these channels. medchemexpress.commedchemexpress.com
Absence of Significant Affinity for Other Receptors
Asimadoline hydrochloride's pharmacological profile is marked by its high selectivity for the κ-opioid receptor. nih.gov Extensive binding assays have demonstrated that the compound possesses negligible affinity for a wide array of other central nervous system and peripheral receptors. Research indicates that the IC50 values, a measure of a drug's concentration required to inhibit 50% of a biological process, for this compound against numerous non-opioid receptors are all greater than 10 µM. medchemexpress.comglpbio.commedchemexpress.com This low affinity underscores the compound's specific mechanism of action, primarily mediated through the κ-opioid receptor. nih.gov The receptors for which this compound has shown a lack of significant binding activity are detailed in the table below. medchemexpress.comglpbio.commedchemexpress.com
Table 1: this compound Affinity for Non-Opioid Receptors This interactive table summarizes the binding affinity of this compound for various non-opioid receptors. A higher IC50 value indicates lower affinity.
| Receptor Class | Specific Receptors | IC50 Value (µM) |
|---|---|---|
| Dopamine | D1, D2 | >10 medchemexpress.comglpbio.commedchemexpress.com |
| Excitatory Amino Acid | Kainate, AMPA, PCP/NMDA | >10 medchemexpress.comglpbio.commedchemexpress.com |
| Sigma (σ) | σ | >10 medchemexpress.comglpbio.commedchemexpress.com |
| Histamine | H1 | >10 medchemexpress.comglpbio.commedchemexpress.com |
| Adrenergic | α1, α2 | >10 medchemexpress.comglpbio.commedchemexpress.com |
| Muscarinic | M1/M2 | >10 medchemexpress.comglpbio.commedchemexpress.com |
| Glycine | Glycine | >10 medchemexpress.comglpbio.commedchemexpress.com |
| Serotonin (5-HT) | 5HT1A, 5HT1C, 5HT1D, 5HT2, 5HT3 | >10 medchemexpress.comglpbio.commedchemexpress.com |
While primarily selective for the κ-opioid receptor, some studies note that this compound may interact with sodium and L-type calcium ion channels, but only at concentrations that are 150 to 800 times higher than its IC50 for the κ-opioid receptor. medchemexpress.comglpbio.commedchemexpress.com
Mechanisms Underlying Peripherally Restricted Action
A defining characteristic of this compound is its predominantly peripheral site of action, which minimizes central nervous system (CNS) effects. guidetopharmacology.org This is attributed to its limited ability to cross the blood-brain barrier.
Blood-Brain Barrier Permeability Studies
The peripherally restricted nature of asimadoline is largely due to its low permeability across the blood-brain barrier (BBB). medchemexpress.commedchemexpress.comszabo-scandic.combioscience.co.uk This characteristic is a result of the molecule being a substrate for P-glycoprotein (P-gp), an efflux transporter protein highly expressed at the BBB. drugbank.comnih.gov P-glycoprotein actively transports a wide variety of substrates out of the brain, and its interaction with asimadoline effectively prevents the compound from reaching significant concentrations within the central nervous system. nih.govbiosynth.com Studies have confirmed that asimadoline exhibits little penetrance of the BBB. guidetopharmacology.org
Implications of Peripherally Restricted Action for CNS-Mediated Effects
The confinement of asimadoline's activity to the periphery has significant pharmacological implications. guidetopharmacology.org By not readily entering the central nervous system, it avoids the typical CNS-mediated side effects associated with centrally acting opioid agonists, such as euphoria, respiratory depression, tolerance, and dependence. nih.gov Its therapeutic effects, particularly in conditions like irritable bowel syndrome (IBS), are believed to be mediated by its action on κ-opioid receptors located in the digestive tract, which play a role in visceral pain and motility. drugbank.comnih.gov Clinical investigations have suggested that the threshold for CNS effects of asimadoline is substantially higher than the drug levels achieved during therapeutic use for IBS. nih.gov This peripherally restricted action allows for the targeting of peripheral κ-opioid receptors without inducing the undesirable central effects common to other opioids. nih.gov
Pharmacodynamics and Efficacy Studies of Asimadoline Hydrochloride
Modulation of Visceral Sensation and Pain Pathways
Asimadoline's primary pharmacological effect lies in its ability to modulate the perception of visceral stimuli and attenuate pain signals originating from internal organs.
Clinical studies have demonstrated asimadoline's influence on visceral sensitivity, particularly in response to mechanical stress in the colon, a common experimental model for studying visceral pain relevant to conditions like Irritable Bowel Syndrome (IBS).
Conversely, in healthy volunteers, asimadoline's effects have been more varied. One study reported that it was hyperalgesic in an experimental colonic distension model. researchgate.netfrontiersin.org Another study in healthy individuals found that asimadoline (B1665285) decreased colonic tone during fasting but did not significantly alter colonic compliance or transit. medscape.org These findings highlight that asimadoline's efficacy may be more consistent in reducing visceral pain in patient populations with underlying visceral hypersensitivity, such as those with IBS, compared to healthy individuals. researchgate.netfrontiersin.org
Summary of Asimadoline's Effects on Colonic Distension
| Population | Key Finding | Reference |
|---|---|---|
| IBS Patients | Decreased overall perception of pain over a wide range of distension pressures. | nih.gov |
| IBS Patients | Area under the curve for pain intensity was significantly lower compared to placebo. | nih.gov |
| IBS Patients | Did not alter colonic compliance. | nih.govnih.gov |
| IBS-D Patients | Associated with adequate relief of pain and discomfort. | nih.govresearchgate.net |
| Healthy Volunteers | Reported to be hyperalgesic in one experimental model. | researchgate.netfrontiersin.org |
| Healthy Volunteers | Decreased fasting colonic tone without affecting compliance or transit. | medscape.org |
Preclinical research provides evidence for asimadoline's effectiveness in models of visceral inflammatory pain. researchgate.netfrontiersin.org In contrast to some findings in non-visceral or healthy volunteer models, studies using animal models of visceral inflammation have consistently reported that asimadoline decreases pain responses. researchgate.netfrontiersin.orgresearchgate.net This suggests that the compound is particularly effective at targeting the specific pain mechanisms that are activated during inflammatory conditions within the viscera. frontiersin.org
The analgesic effects of asimadoline are attributed to its action on KORs located on the peripheral endings of nociceptors (pain-sensing nerve cells). encyclopedia.pubmdpi.com Research indicates that asimadoline inhibits nociception by activating these receptors specifically in the colon. encyclopedia.pubmdpi.com This peripherally restricted action is believed to be advantageous for treating visceral pain conditions like IBS, as it targets pain at its source within the viscera without engaging central opioid receptors, which are responsible for many undesirable side effects. encyclopedia.pubmdpi.com The activation of these peripheral KORs by asimadoline leads to reduced sensory input to the brain and a decrease in the release of neurotransmitters involved in pain signaling. researchgate.net
Anti-inflammatory and Immunomodulatory Actions
Beyond its direct effects on pain pathways, asimadoline also exhibits anti-inflammatory properties.
Asimadoline hydrochloride possesses peripheral anti-inflammatory actions. medchemexpress.comglpbio.comszabo-scandic.comszabo-scandic.com Preclinical studies using models of arthritis, such as the Freund's adjuvant model in rats, have shown that peripheral administration of asimadoline can prevent joint inflammation and destruction. nih.gov This demonstrates a capacity to modulate inflammatory processes at a local level, independent of central mechanisms.
The anti-inflammatory effects of asimadoline are, at least in part, mediated through the modulation of neuropeptide levels in inflamed tissues. medchemexpress.comglpbio.comszabo-scandic.com Specifically, research has shown that its peripheral anti-inflammatory actions are associated with an increase in the levels of Substance P in joint fluid. medchemexpress.commedchemexpress.comglpbio.comszabo-scandic.comclinisciences.comarctomsci.comglpbio.com This finding suggests a complex interplay between the kappa-opioid system and other signaling molecules involved in the inflammatory cascade.
Pharmacodynamic Profile of this compound
| Action | Mechanism/Effect | Supporting Evidence |
|---|---|---|
| Inhibition of Visceral Nociception | Activation of peripheral KORs on colonic nociceptors. | encyclopedia.pubmdpi.com |
| Peripheral Anti-inflammatory Action | Prevention of joint inflammation and destruction in preclinical models. | nih.gov |
| Immunomodulation | Partially mediated through an increase in joint fluid Substance P levels. | medchemexpress.comglpbio.comszabo-scandic.comclinisciences.com |
Alterations in Cytokine Gene Expression in Adjuvant Arthritis Models
This compound has demonstrated significant effects on the expression of cytokine genes in animal models of adjuvant arthritis, suggesting a mechanism for its anti-inflammatory and anti-arthritic properties. oup.comoup.com In studies using rats with adjuvant-induced arthritis, treatment with asimadoline was found to significantly decrease the severity of arthritis. oup.comnih.gov This clinical improvement was associated with specific changes in cytokine mRNA expression in both the synovial membrane of the joints and the inguinal lymph nodes. oup.comoup.com
In the synovial membrane, the site of joint inflammation and damage, asimadoline treatment led to a notable decrease in the mRNA expression of interleukin-17 (IL-17) and transforming growth factor-beta (TGF-β) at day 13 post-arthritis induction. oup.comnih.gov IL-17 is a pro-inflammatory cytokine known to play a significant role in inflammatory arthritis. oup.com The reduction in its expression by over 50% at day 13 coincided with a decrease in paw swelling. oup.comoup.com
Conversely, in the inguinal lymph nodes, an important site for immune activity, asimadoline treatment resulted in an increase in the expression of tumor necrosis factor (TNF) mRNA at day 13, while TGF-β mRNA expression was increased throughout the study period. oup.comnih.gov This altered balance in the expression of pro- and anti-inflammatory cytokines, particularly the dual effects on TGF-β in different tissues, may contribute to the compound's significant anti-arthritic actions. oup.comoup.com Despite these changes in cytokine expression, asimadoline did not affect the number of T cells recruited to the joints of the arthritic rats. oup.comnih.gov This suggests the compound's effect is likely due to the suppression of T-cell activation and function rather than their migration. oup.com
| Location | Cytokine | Observed Change in mRNA Expression | Reference |
|---|---|---|---|
| Synovial Membrane | Interleukin-17 (IL-17) | Decreased (>50%) | oup.com, oup.com |
| Synovial Membrane | Transforming Growth Factor-β (TGF-β) | Decreased | oup.com, nih.gov |
| Inguinal Lymph Nodes | Tumor Necrosis Factor (TNF) | Increased | oup.com, nih.gov |
| Inguinal Lymph Nodes | Transforming Growth Factor-β (TGF-β) | Increased | oup.com, nih.gov |
Suppression of Inflammatory Immune Cell Function
Research supports the ability of asimadoline to suppress the function of inflammatory immune cells, which is consistent with its anti-inflammatory effects observed in vivo. oup.comoup.com The compound's mechanism extends beyond altering cytokine expression to directly impacting immune cell activity. oup.com
Gastrointestinal Motility and Function
Asimadoline, acting as a peripherally selective kappa-opioid receptor agonist, has been investigated for its effects on gastrointestinal function, particularly in the context of Irritable Bowel Syndrome (IBS). drugbank.comwikipedia.org
In clinical trials involving patients with diarrhea-predominant Irritable Bowel Syndrome (IBS-D), asimadoline has demonstrated a significant impact on reducing the frequency of bowel movements. researchgate.netnih.gov In patients with at least moderate baseline pain, treatment was associated with a substantial reduction in stool frequency compared to placebo. researchgate.netnih.gov For example, one study noted that a 0.5 mg dose of asimadoline led to 2.3 fewer bowel movements per day, whereas the placebo group saw a reduction of only 0.3. researchgate.net This effect was statistically significant during the second and third months of treatment. google.com
| Treatment Group | Change in Bowel Movements per Day | Reference |
|---|---|---|
| Asimadoline (0.5 mg) | -2.3 | researchgate.net |
| Placebo | -0.3 | researchgate.net |
A notable finding from clinical studies is that while asimadoline effectively reduces bowel movement frequency, it does not appear to significantly alter stool consistency. researchgate.netnih.gov This distinguishes it from other opioid receptor agonists like loperamide, which are known to improve stool consistency. researchgate.net In clinical trials where stool form was evaluated, including some that used the Bristol Stool Form Scale, no significant changes were attributed to asimadoline treatment. researchgate.netclinicaltrials.gov
In in-vitro pharmacological studies, asimadoline has demonstrated a spasmolytic effect at high concentrations. medchemexpress.comszabo-scandic.com Specifically, it has been shown to counteract the smooth muscle contractions induced by barium chloride in the isolated rat duodenum. medchemexpress.comclinisciences.comarctomsci.comglpbio.com The half-maximal inhibitory concentration (IC50) for this spasmolytic action against 400 μM barium chloride was determined to be 4.2 μM. medchemexpress.comszabo-scandic.comarctomsci.com This suggests that at sufficient concentrations, asimadoline may block the direct stimulant effects of barium on smooth muscle, although the precise mechanisms for this action have not been fully identified. medchemexpress.comszabo-scandic.com
Other Pharmacodynamic Investigations
Beyond its effects on inflammation and gut motility, asimadoline has been the subject of other pharmacodynamic studies. As a peripherally selective kappa-opioid agonist, it has a low propensity to cross the blood-brain barrier, which limits central nervous system side effects. wikipedia.orgnih.gov
Investigations into visceral sensation have shown that asimadoline can reduce pain sensation in response to colonic distension in patients with IBS. nih.gov However, its effects on somatic pain in humans appear more complex. While some studies in post-dental extraction pain showed efficacy, a study in patients with post-operative knee pain suggested that a high dose might increase pain. nih.gov The compound's peripheral anti-inflammatory actions are thought to be partly mediated through an increase in joint fluid substance P levels. medchemexpress.comszabo-scandic.comnih.gov
Effects on Satiation and Postprandial Fullness
Research into the effects of asimadoline on the gastrointestinal system has explored its potential to modulate feelings of fullness and the amount of food consumed before reaching satiation.
Studies in healthy individuals have shown that asimadoline can decrease satiation and postprandial fullness. nih.govresearchgate.net In one clinical trial, healthy subjects were given either a placebo, 0.5 mg, or 1.5 mg of asimadoline orally before consuming a liquid meal (Ensure) until they reached full satiation. nih.gov The results indicated that the 0.5 mg dose of asimadoline led to a decrease in postprandial fullness without significantly altering the volume of the meal consumed. nih.gov Conversely, the 1.5 mg dose was found to decrease the sensation of satiation during the meal, which allowed for an increase in the total volume consumed. nih.gov This higher dose also showed a trend towards decreased postprandial fullness, even with the larger meal size. nih.gov
Further investigation revealed a noteworthy interaction between the treatment and gender on gastric volumes. nih.gov In female participants, the 0.5 mg dose of asimadoline was associated with an increase in both fasting and postprandial gastric volumes. nih.gov In contrast, the same dose led to a decrease in fasting gastric volumes in male subjects. nih.gov It is important to note that these changes in gastric volume did not appear to be the direct cause of the observed effects on satiation volume or postprandial fullness. nih.gov Another study corroborated the finding that asimadoline increases the intake of a nutrient drink. elsevierpure.com
Table 1: Effects of Asimadoline on Satiation and Postprandial Fullness in Healthy Subjects
| Treatment Group | Effect on Satiation Volume | Effect on Postprandial Fullness |
|---|---|---|
| Asimadoline 0.5 mg | No significant effect | Decreased |
| Asimadoline 1.5 mg | Increased | Tended to decrease |
Data sourced from a study involving healthy subjects receiving a single oral administration prior to a liquid meal test. nih.gov
Influence on Renal Function and Fluid Balance
The influence of asimadoline on the kidneys and the body's fluid regulation has been a specific area of investigation, with studies pointing to a diuretic effect.
In a placebo-controlled, randomized, double-blind crossover study involving healthy volunteers, single oral doses of asimadoline were administered to assess its impact on renal function. nih.govnih.gov The findings demonstrated that asimadoline induces a diuretic effect at doses of 5 mg and 10 mg. nih.govnih.gov This was evidenced by a significant increase in urine volume within one to two hours after administration. nih.govnih.gov Specifically, the urine volume increased from a baseline of approximately 3.2-3.3 ml/min to 5.5-5.6 ml/min. nih.govnih.gov
This increase in urine output was primarily attributed to a significant rise in free-water clearance (CH2O), suggesting that the drug promotes the excretion of water. nih.govnih.gov Importantly, this diuretic effect occurred without any notable changes in blood pressure, heart rate, glomerular filtration rate (GFR), or the excretion of electrolytes in the urine. nih.govnih.gov The researchers concluded that the diuretic action of asimadoline is likely due to a direct effect at the renal tubular level. nih.govnih.gov
Table 2: Effect of Asimadoline on Urine Volume and Free-Water Clearance (CH2O)
| Asimadoline Dose | Change in Urine Volume (ml/min) | Change in CH2O (ml/min) |
|---|---|---|
| 5 mg | ↑ from 3.3 ± 1.3 to 5.6 ± 1.4 | ↑ from 0.2 ± 1.5 to 2.0 ± 1.6 |
| 10 mg | ↑ from 3.2 ± 1.6 to 5.5 ± 2.2 | ↑ from 0.6 ± 1.6 to 3.0 ± 1.6 |
Data represents mean ± standard deviation from a study in healthy volunteers. nih.govnih.gov
Research on Vasopressin Secretion
The diuretic properties of kappa-opioid agonists are often linked to their potential to suppress the secretion of arginine-vasopressin (AVP), a hormone that plays a key role in regulating water reabsorption by the kidneys.
Studies investigating asimadoline have explored this relationship. In a study with healthy volunteers, the effect of asimadoline on AVP levels was measured both under normal conditions and during stimulation with a 2.5% saline infusion, which typically increases AVP secretion. nih.govnih.gov Under basal conditions, plasma AVP concentrations did not change with any dose of asimadoline. nih.gov However, at the highest dose of 10 mg, asimadoline was observed to suppress AVP secretion. nih.govnih.gov
This suppression was evident in both urinary AVP excretion and plasma AVP levels. nih.govnih.gov Urinary excretion of AVP was significantly reduced by the 10 mg dose, both without and with saline stimulation. nih.govnih.gov Furthermore, during the saline infusion, plasma AVP levels were suppressed in a majority of subjects who received the 10 mg dose of asimadoline compared to those who received a placebo. nih.govnih.gov These findings suggest that the suppression of AVP secretion contributes to the diuretic effect of asimadoline, particularly at higher doses. nih.govnih.gov
Table 3: Effect of 10 mg Asimadoline on Urinary Arginine-Vasopressin (AVP) Excretion
| Condition | Change in Urinary AVP Excretion (fmol/min) |
|---|---|
| Without Saline Stimulation | ↓ from 46 ± 23 to 25 ± 15 |
| With 2.5% Saline Stimulation | ↓ from 410 ± 206 to 181 ± 125 |
Data represents mean ± standard deviation from a study in healthy volunteers. nih.govnih.gov
Preclinical Research and Translational Studies
Animal Models of Pain and Inflammation
Preclinical evaluation of asimadoline (B1665285) has been conducted across several well-established animal models designed to mimic different facets of human pain conditions, including visceral, neuropathic, inflammatory, and arthritic pain.
Asimadoline has been investigated in models of visceral pain, particularly those involving colonic hypersensitivity. In rat models, kappa-opioid agonists like asimadoline have been shown to significantly attenuate visceral nociception, which is the process of sensing and processing painful stimuli from internal organs. nih.gov This effect is particularly enhanced in states of acute or chronic hypersensitivity. nih.gov
Studies utilizing colonic distension models in rats, a standard method to simulate visceral pain akin to that experienced in conditions like irritable bowel syndrome (IBS), have demonstrated the efficacy of KOR agonists. nih.gov The mechanism of action is believed to be at the peripheral nerve endings, where asimadoline inhibits the electrophysiological signals conducted by the transmitting nerve fibers. nih.gov Preclinical models of visceral inflammatory pain have also shown that asimadoline can decrease pain responses.
Neuropathic pain arises from damage or dysfunction of the nervous system. The Chronic Constriction Injury (CCI) model, which involves loose ligation of the sciatic nerve in rats, is a widely used model to study this type of pain. Research indicates that somatic pain resulting from chronic constriction injury in rats may be responsive to peripherally-selective KOR agonists like asimadoline. nih.gov This suggests a potential role for asimadoline in modulating pain signals originating from nerve damage.
The table below summarizes key findings from a representative neuropathic pain model.
| Animal Model | Key Findings |
| Chronic Constriction Injury (CCI) of the Sciatic Nerve (Rat) | Somatic pain resulting from this nerve injury model may respond to the administration of the peripherally-selective kappa-opioid agonist, asimadoline. nih.gov |
While asimadoline is generally recognized for possessing peripheral anti-inflammatory actions, specific preclinical studies evaluating its efficacy in common inflammatory pain models such as carrageenan-induced or Complete Freund's Adjuvant (CFA)-induced hind paw inflammation in rodents were not prominently identified in the reviewed literature. nih.gov These models are standard for assessing the effects of compounds on localized inflammation, edema, and hyperalgesia. The Complete Freund's Adjuvant (CFA) model, for instance, involves injecting CFA into a rodent's hind paw to induce sustained inflammation and persistent mechanical and heat hypersensitivity.
Asimadoline has demonstrated significant efficacy in preclinical models of arthritis. In rats with adjuvant-induced arthritis, a model that shares pathological features with human rheumatoid arthritis, asimadoline was found to be a potent anti-arthritic agent. It effectively attenuated joint damage and exhibited analgesic effects on mechanical nociceptive thresholds. nih.gov
The anti-arthritic effects are mediated through peripheral kappa-opioid receptors. Studies have shown that asimadoline's beneficial effects can be fully reversed by co-administration of a peripherally-selective antagonist. The compound's anti-inflammatory action in this model is partly mediated through an increase in joint fluid substance P levels, an effect that was observed to be more prominent in female arthritic rats compared to males. nih.gov
The table below details the findings in the adjuvant arthritis model.
| Animal Model | Efficacy of Asimadoline | Mechanism of Action |
| Adjuvant-Induced Arthritis (Rat) | Potent anti-arthritic agent; attenuates joint damage and exhibits analgesic effects. nih.gov | Mediated via peripheral kappa-opioid receptors; involves an increase in joint fluid substance P. nih.gov |
Comparative Studies with Other Opioid Receptor Agonists and Modulators
The pharmacological profile of asimadoline has been further characterized through comparative studies with other opioid receptor agonists, particularly those targeting the mu-opioid receptor.
Asimadoline exhibits a distinct mechanism and profile compared to traditional mu-opioid receptor agonists like morphine and fentanyl. A key difference lies in its receptor selectivity and peripheral action. Asimadoline is a selective agonist of the kappa-opioid receptor with a low propensity to cross the blood-brain barrier. nih.gov This peripheral restriction is a significant distinguishing feature from mu-agonists, which typically have pronounced central nervous system effects.
Preclinical studies have revealed a lack of cross-tolerance in rats between the antinociceptive effects of systemic morphine and asimadoline, suggesting different signaling pathways and a potentially lower tolerance liability for asimadoline. nih.gov Furthermore, in animal models of visceral pain, the analgesic effects of kappa-agonists are distinct from those of mu-agonists. For instance, certain inhibitory effects on visceral pain pathways are not reversed by mu-opioid agonists such as fentanyl and morphine, highlighting a different mechanism of action for kappa-agonists like asimadoline. nih.gov While mu-opioid agonists are effective analgesics, their use is often associated with adverse effects like constipation, which are less of a concern with peripherally acting kappa-agonists. nih.gov
The following table provides a comparative summary.
| Feature | Asimadoline (Kappa-Opioid Agonist) | Mu-Opioid Receptor Agonists (e.g., Morphine) |
| Primary Receptor Target | Kappa-Opioid Receptor (KOR) | Mu-Opioid Receptor (MOR) |
| Site of Action | Primarily peripheral | Central and peripheral |
| Cross-Tolerance | Lack of cross-tolerance with morphine observed in rats. nih.gov | Can induce tolerance. |
| Visceral Pain Modulation | Attenuates visceral nociception via distinct pathways not engaged by mu-agonists. nih.gov | Relieve pain but can cause adverse effects like constipation. nih.gov |
Research on Biased Agonism Concepts
Asimadoline is characterized in functional assays as a potent, full agonist at kappa-opioid receptors (KOR) nih.gov. In vitro, it demonstrates high affinity for the human recombinant KOR with a half-maximum inhibitory concentration (IC50) of 1.2 nM nih.gov. Classical pharmacological assessments have established it as a complete agonist nih.gov.
The concept of biased agonism, which involves the preferential activation of specific downstream signaling pathways (e.g., G-protein signaling over β-arrestin recruitment) upon receptor binding, is a key strategy in modern drug development to create safer, more effective KOR agonists with fewer side effects researchgate.netnih.gov. The development of G-protein–biased ligands is particularly explored to reduce the adverse effects associated with some KOR agonists researchgate.net. However, preclinical studies specifically detailing the biased agonism profile of asimadoline, or its specific preference for G-protein versus β-arrestin signaling pathways, are not extensively available in the reviewed literature. While the therapeutic potential of biased KOR agonists is an active area of research, with some studies suggesting G-protein signaling bias may not always predict a reduction in side effects, asimadoline's characterization has primarily focused on its peripheral selectivity and full agonist activity mdpi.com.
Pharmacokinetic Profiles in Preclinical Species
Preclinical studies in multiple species show that asimadoline is well-absorbed after oral administration. The absorption rate is high in rats (80%) and even greater in dogs and monkeys (>90%) nih.gov. Despite high absorption, the oral bioavailability is considerably lower due to significant first-pass metabolism. Plasma elimination half-lives in these preclinical species are reported to be less than one hour nih.gov.
| Preclinical Species | Oral Absorption Rate (%) | Oral Bioavailability (%) | Plasma Elimination Half-Life |
|---|---|---|---|
| Rat | 80 | 14 | < 1 hour |
| Dog | >90 | 20 | < 1 hour |
| Monkey | >90 | 6 | < 1 hour |
Data sourced from Camilleri, 2008 nih.gov.
The metabolism of asimadoline in preclinical species is rapid and demonstrates patterns similar to those observed in humans nih.gov. The primary metabolic pathway involves conjugation, with the main metabolite found in the plasma and bile of both rats and dogs being the glucuronide of asimadoline nih.gov.
In addition to this primary Phase 2 conjugation, the compound undergoes Phase 1 metabolism, resulting in at least 10 different metabolites. These are predominantly products of two main processes: aromatic hydroxylation followed by conjugation, and the oxidative opening of the 3-hydroxypyrrolidine ring nih.gov. Several cytochrome P450 (CYP) enzymes have been identified as being involved in its metabolism, including CYP2C9, CYP2C19, CYP2D6, and CYP3A4 nih.gov.
| Metabolic Process | Description | Enzymes Involved |
|---|---|---|
| Phase 2 Conjugation | Formation of asimadoline glucuronide; the major metabolite in plasma and bile of rats and dogs. | UGTs (inferred) |
| Phase 1 Oxidation | Aromatic hydroxylation and subsequent conjugation. | CYP2C9, CYP2C19, CYP2D6, CYP3A4 |
| Oxidative opening of the 3-hydroxypyrrolidine ring. |
Data sourced from Camilleri, 2008 nih.gov.
Direct preclinical research specifically investigating the drug-drug interaction between asimadoline and ketoconazole has not been detailed in the available literature. However, a significant interaction is mechanistically plausible based on their known metabolic pathways.
Asimadoline is metabolized in part by the cytochrome P450 enzyme CYP3A4 nih.gov. Ketoconazole is a well-documented, potent inhibitor of CYP3A4 goodrx.comnih.gov. Co-administration of a CYP3A4 substrate with a strong CYP3A4 inhibitor like ketoconazole typically results in decreased metabolism of the substrate, leading to increased plasma concentrations and potentially an enhanced risk of adverse effects. This type of interaction has been observed with other opioids that are CYP3A4 substrates, such as oxycodone and fentanyl, where ketoconazole co-administration increased their plasma levels goodrx.comnih.gov. Given that asimadoline is a substrate for CYP3A4, its concurrent use with ketoconazole would be expected to increase asimadoline's systemic exposure, although specific preclinical studies to confirm the magnitude of this effect have not been identified.
Clinical Development and Efficacy in Human Subjects
Clinical Trial Phases and Design
The clinical development of asimadoline (B1665285) hydrochloride has progressed through multiple phases, employing rigorous study designs to evaluate its potential as a therapeutic agent, primarily for Irritable Bowel Syndrome (IBS).
Asimadoline has been evaluated in Phase I, Phase II, and Phase III clinical trials. nih.govresearchgate.net Phase I studies, including some conducted in Japan, assessed the compound's initial safety and pharmacokinetics. bioworld.com Following this, more than 1,100 subjects were exposed to asimadoline across various Phase I and Phase II studies, which explored its use in conditions like functional dyspepsia and somatic pain before focusing on IBS. nih.govfiercebiotech.com
A significant multicenter Phase IIb trial enrolled approximately 600 patients with all three subtypes of IBS. nih.gov This dose-ranging study was crucial for identifying the target population and dose for later-stage development. nih.govdovepress.com Based on the promising results in a specific subgroup from the Phase IIb trial, asimadoline advanced to Phase III development for the treatment of diarrhea-predominant IBS (D-IBS). nih.govdovepress.combiospace.com The Phase III program was conducted under a Special Protocol Assessment (SPA) agreement with the U.S. Food and Drug Administration (FDA). biospace.com The first of two planned Phase 3 trials, known as ASMP3001 (NCT01100684), enrolled 600 D-IBS patients to further evaluate the compound's efficacy. biospace.commedpath.comcenterwatch.com Phase III trials were completed in 2013. researchgate.net
To ensure the scientific validity of the results, the clinical trials for asimadoline predominantly used randomized, double-blind, placebo-controlled designs. nih.govbiospace.comnih.gov In these studies, patients were randomly assigned to receive either one of several doses of asimadoline or a placebo. researchgate.netnih.gov Neither the patients nor the investigators knew which treatment was being administered, which minimizes bias in the assessment of outcomes. nih.govbiospace.com For example, a 12-week Phase IIb study involving 596 IBS patients randomized them to receive asimadoline or a placebo twice daily. nih.govnih.gov Similarly, a Phase III trial for D-IBS was a randomized, double-blind, placebo-controlled study. fiercebiotech.combiospace.com An "on-demand" study also utilized this design, where 100 female patients were randomized to receive asimadoline or a placebo for pain episodes over four weeks. nih.govdrugbank.com
Dose-ranging studies were a key component of the Phase II clinical development to identify an effective dose of asimadoline. A large Phase IIb trial evaluated three different doses of asimadoline (0.15 mg, 0.5 mg, and 1.0 mg) administered twice daily against a placebo over a 12-week period. researchgate.netnih.gov This study was designed to explore the dose-response relationship for the drug's effect on IBS symptoms. nih.gov The findings from this dose-ranging trial were critical in determining that the 0.5 mg dose showed the most significant benefit in a specific subgroup of IBS patients, which subsequently became the focus of the Phase III program. nih.govnih.govnih.gov
Efficacy in Irritable Bowel Syndrome (IBS)
The efficacy of asimadoline has been extensively studied in patients with Irritable Bowel Syndrome, with results varying across the general IBS population and specific subtypes.
In patients with alternating-type IBS (IBS-A), the 1.0 mg dose was associated with significant improvement in adequate relief endpoints. nih.govnih.gov Conversely, post-hoc analyses of an on-demand study suggested that while asimadoline might be effective for mixed-symptom IBS, it could potentially worsen pain in the diarrhea-predominant subgroup in that specific study design. nih.govdrugbank.com The strong efficacy signals in the D-IBS subgroup from the chronic dosing trial led to the decision to focus the Phase III development program specifically on D-IBS patients with at least moderate pain. nih.govdovepress.com
Table 1: Efficacy of Asimadoline (0.5 mg) vs. Placebo in D-IBS Patients with Moderate Pain (Phase IIb Trial)
| Efficacy Endpoint | Asimadoline (0.5 mg) | Placebo |
|---|---|---|
| Months with Adequate Relief of Pain/Discomfort | 46.7% | 20.0% |
| Adequate Relief of IBS Symptoms | 46.7% | 23.0% |
| Pain Score Improvement (at Week 12) | -1.6 | -0.7 |
| Pain-Free Days | 42.9% | 18.0% |
| Reduction in Stool Frequency | -2.3 | -0.3 |
Data sourced from a 12-week, randomized, double-blind, placebo-controlled trial. researchgate.netnih.gov
| Efficacy Endpoint | Asimadoline 0.5 mg | Placebo |
|---|---|---|
| Pain Score Change at Week 12 | -1.6 | -0.7 |
| Percentage of Pain-Free Days | 42.9% | 18.0% |
| Months with Adequate Relief of Pain/Discomfort | 46.7% | 20.0% |
Impact on Urgency and Stool Frequency in IBS-D
The same 12-week clinical trial that demonstrated pain improvement also showed that asimadoline positively impacted bowel-related symptoms in patients with IBS-D and moderate pain. nih.govresearchgate.net Treatment with 0.5 mg of asimadoline resulted in significant reductions in both urgency and stool frequency when compared to placebo. nih.gov The recorded change in urgency and stool frequency for the asimadoline group was -2.3, a marked improvement over the -0.3 change observed in the placebo group. nih.govresearchgate.net This suggests that asimadoline's mechanism of action addresses not only the visceral pain associated with IBS-D but also the accompanying symptoms of diarrhea and urgency. researchgate.net
| Endpoint | Asimadoline 0.5 mg (Change from Baseline) | Placebo (Change from Baseline) |
|---|---|---|
| Urgency and Stool Frequency Score | -2.3 | -0.3 |
Clinical Response to On-Demand Treatment
The efficacy of asimadoline was also evaluated for on-demand use in a study involving 100 female patients with IBS. drugbank.comnih.gov Participants took the study medication as needed during pain episodes and recorded pain severity two hours later. drugbank.com The study's primary endpoint, the average reduction in pain severity two hours after treatment, was not significantly different between the asimadoline and placebo groups. nih.govdrugbank.comnih.gov Therefore, an on-demand dosing schedule of asimadoline was not found to be effective for reducing the severity of acute abdominal pain episodes in the broader IBS population. drugbank.comnih.gov
However, post-hoc analyses of the data suggested potential efficacy in the mixed-IBS (IBS-M) subgroup, while indicating it might worsen pain in the diarrhea-predominant IBS (IBS-D) subgroup under an on-demand regimen. drugbank.comnih.gov A modest reduction in anxiety scores was also noted with asimadoline treatment. drugbank.comnih.gov
| Outcome | Result |
|---|---|
| Primary Endpoint (Average Pain Reduction at 2 Hours) | Not significantly different from placebo drugbank.comnih.gov |
| Post-Hoc Analysis (Mixed IBS) | Suggested effectiveness (p=0.003, unadjusted) drugbank.comnih.gov |
| Post-Hoc Analysis (Diarrhea-Predominant IBS) | Suggested potential worsening of pain (p=0.065, unadjusted) drugbank.comnih.gov |
Association with Single Nucleotide Polymorphisms in Kappa Receptor Gene
Research into personalized medicine for IBS has included investigations into the genetic basis for treatment response. In at least one clinical trial of asimadoline for acute pain attacks in IBS, there was a plan to analyze patient DNA. clinicaltrials.gov The stated objective was to assess whether single nucleotide polymorphisms (SNPs) in the gene for the kappa-opioid receptor are present in IBS patients, which could potentially influence treatment efficacy. clinicaltrials.gov The goal of this genetic analysis was to explore biomarkers that might predict a patient's response to kappa-opioid agonists like asimadoline.
Research in Other Therapeutic Areas
Investigations for Pruritus
Asimadoline has been investigated as a treatment for pruritus (itching), a condition where the kappa-opioid system is known to play a significant role in sensory processing. tiogapharma.comprnewswire.com A Phase 2, randomized, double-blind, placebo-controlled clinical trial was conducted in patients with pruritus associated with atopic dermatitis. tiogapharma.comclinicaltrials.govprnewswire.com
In this study, asimadoline demonstrated a positive safety profile and met key secondary efficacy endpoints. prnewswire.com Patients treated with asimadoline experienced a significant reduction in nighttime itching, as measured by visual analogue scores (VAS), compared to those receiving a placebo. prnewswire.com Furthermore, asimadoline-treated subjects showed significant improvements in disease-related quality of life, according to results from the Skindex-10 questionnaire which measures how bothered patients are by their symptoms. prnewswire.com Investigators also observed a significant reduction in redness and scratch marks, measured by the Eczema Area and Severity Index (EASI), among subjects with severe pruritus, providing objective evidence of its benefit. prnewswire.com
| Endpoint | Result | Significance |
|---|---|---|
| Primary Safety Endpoint | Met, with an excellent overall safety profile prnewswire.com | N/A |
| Nighttime Itching (VAS Score) | Significantly improved compared to placebo prnewswire.com | p=0.048 prnewswire.com |
| Disease-Related Quality of Life (Skindex-10) | Significantly improved compared to placebo prnewswire.com | p=0.023 prnewswire.com |
| Redness and Scratch Marks (EASI Score) | Significant reduction in subjects with severe pruritus prnewswire.com | Not specified |
Studies on Postoperative Ileus
The potential utility of asimadoline has also been explored in the context of postoperative ileus, a condition involving a temporary lack of normal intestinal muscle contractions after surgery. A randomized, double-blind, placebo-controlled study was designed to evaluate the safety and efficacy of asimadoline for reducing the time to recovery of bowel function in patients who have undergone laparoscopic segmental colectomy. medpath.com The study planned to randomize 114 subjects to receive either asimadoline (1.0 mg or 3.0 mg) or a placebo. medpath.com The first dose was to be administered approximately 90 minutes before the operation, with subsequent dosing twice daily for up to 10 postoperative doses while the patient remained in the hospital. medpath.com The primary goal was to determine if asimadoline could accelerate the return of normal bowel function compared to placebo in this surgical setting. medpath.com
Potential in Functional Dyspepsia
Asimadoline hydrochloride has been investigated for its therapeutic potential in functional dyspepsia, a condition characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain. Clinical trials have explored its effects on gastric sensitivity and symptom relief.
Table 1: Summary of Asimadoline Efficacy in Functional Dyspepsia Clinical Trial
Parameter Finding Citation Overall Satiation and Symptoms (8 weeks) No significant alteration compared to placebo. [1, 6, 9] Satiation in Patients with High Postprandial Fullness (0.5 mg dose) Significantly decreased. [1, 6, 9] Maximum Tolerated Volume (Overall) No significant effect. [2, 7] Maximum Tolerated Volume in Patients with High Postprandial Fullness (0.5 mg dose) Significantly increased compared to placebo. [2, 7]
Relevance for Multiple Sclerosis Research
While direct clinical studies of this compound in multiple sclerosis (MS) patients are not available in the provided research, its mechanism of action as a kappa-opioid receptor (KOR) agonist makes it relevant to MS research. researchgate.net Recent preclinical investigations have identified the KOR system as a potential therapeutic target for MS. mdpi.comwgtn.ac.nzfrontiersin.org
Research using animal models of MS, such as experimental autoimmune encephalomyelitis (EAE), has shown that KOR agonists can have beneficial effects. mdpi.comwgtn.ac.nz These effects are linked to both neuroimmunomodulation and the promotion of remyelination, which is the repair of the damaged myelin sheath that protects nerve fibers. mdpi.comwgtn.ac.nzmolloy.edu Studies have demonstrated that KOR agonism can encourage the differentiation of oligodendrocyte precursor cells into mature, myelinating oligodendrocytes, a critical step in myelin repair. wgtn.ac.nzfrontiersin.org For instance, the KOR agonist U-50,488H was shown to enhance remyelination in preclinical MS models. wgtn.ac.nzwgtn.ac.nz
Given that asimadoline is a potent KOR agonist, the findings from these preclinical studies suggest a rationale for investigating its potential in the context of MS. The focus of such research would be to determine if asimadoline's peripheral action could translate to the neuroinflammatory and neurodegenerative aspects of MS, potentially offering a novel approach to promoting neural repair and managing symptoms. mdpi.comwgtn.ac.nz
Pharmacokinetic Profiles in Human Subjects
Plasma Concentration and Half-life
Following oral administration in human subjects, this compound's plasma concentration and half-life exhibit dose-dependent characteristics. Maximum plasma concentrations (Cmax) are generally reached between 0.5 and 2 hours after administration. mdpi.com
Studies have reported specific Cmax values at different single oral doses:
At a 1 mg dose, the Cmax was approximately 18 ng/mL.
At a 5 mg dose, the Cmax ranged from approximately 80 to 120 ng/mL. mdpi.com
At a 10 mg dose, the Cmax was approximately 214 ng/mL.
The time to reach maximum plasma concentration (Tmax) was consistently around 1.1 to 1.4 hours across these doses.
The elimination half-life of asimadoline varies significantly with the dose. After a single administration, a clinically relevant half-life of about 5.5 hours has been calculated. mdpi.com However, more detailed analyses show that the terminal plasma half-life is considerably shorter for lower doses, averaging 2.55 hours for a 1 mg dose. For higher doses, the half-life is longer, averaging 15.10 hours for a 5 mg dose and 10.57 hours for a 10 mg dose. Following repeated oral administration, the terminal elimination half-life extends to approximately 15 to 20 hours. mdpi.com
Table 2: Pharmacokinetic Parameters of Single-Dose Asimadoline in Humans
Dose Cmax (ng/mL) Tmax (hours) Terminal Half-life (hours) 1 mg 18 1.1 - 1.4 ~2.55 5 mg 80 - 120 1.1 - 1.4 ~15.10 10 mg 214 1.1 - 1.4 ~10.57
Absorption and Metabolism in Humans
Asimadoline demonstrates good oral absorption in humans, with an estimated absolute bioavailability of 40% to 50%. mdpi.com The drug is rapidly metabolized, primarily through glucuronidation, with the main metabolite found in plasma being the glucuronide of asimadoline. mdpi.com This glucuronide metabolite is responsible for a long half-life of radioactivity (around 80 hours) observed in studies using radiolabeled asimadoline. mdpi.com
In addition to glucuronidation, asimadoline undergoes Phase 1 metabolism, resulting in at least 10 different metabolites that are found in urine and feces. mdpi.com The cytochrome P450 (CYP) enzymes involved in the formation of these Phase 1 metabolites include CYP2C9, CYP2C19, CYP2D6, and CYP3A4. mdpi.com Despite the involvement of these enzymes, the potential for significant drug-drug interactions appears to be low. A study involving ketoconazole, a potent inhibitor of CYP3A4, resulted in only a two- to three-fold increase in the Cmax and area under the plasma concentration-time curve (AUC) of asimadoline. mdpi.com Furthermore, an individual's CYP2D6 genotype (extensive versus poor metabolizers) does not influence the pharmacokinetics of asimadoline. mdpi.com Excretion of the metabolites occurs primarily through the fecal route. mdpi.com
P-glycoprotein Substrate Activity
Asimadoline is a substrate for P-glycoprotein (P-gp), an efflux transporter that plays a crucial role in its distribution. mdpi.com This interaction is particularly important at the blood-brain barrier, where P-gp actively limits asimadoline's penetration into the central nervous system. mdpi.com This mechanism is a key factor in the drug's peripheral selectivity.
Studies in knockout mice lacking the mdr1a gene for P-gp confirmed this relationship. In these mice, the absence of P-gp at the blood-brain barrier led to a nine-fold increase in the accumulation of asimadoline in the brain. This increased central nervous system concentration made the knockout mice significantly more sensitive to the sedative effects of the drug.
Conversely, while P-gp is also present in the intestines, it does not appear to be a significant barrier to the oral uptake of asimadoline. mdpi.com This allows for effective absorption of the drug from the gastrointestinal tract while its central effects are minimized by the action of P-gp at the blood-brain barrier.
Challenges and Future Directions in Asimadoline Hydrochloride Research
Addressing Unmet Medical Needs in Gastrointestinal Disorders
Irritable Bowel Syndrome (IBS) is a prevalent and often debilitating gastrointestinal disorder characterized by abdominal pain and altered bowel habits, for which treatment options remain suboptimal. nih.govnih.gov A significant unmet need exists, particularly for patients with the diarrhea-predominant subtype (IBS-D), who require therapies that can alleviate visceral pain and normalize bowel function without inducing constipation or other significant side effects. nih.gov
Asimadoline (B1665285) was developed to meet this need by selectively targeting kappa-opioid receptors, which are known to play a crucial role in managing visceral pain and bowel motility within the digestive tract. drugbank.com The therapeutic strategy was based on the principle of peripheral restriction; asimadoline was designed to act primarily on KORs in the gut with minimal penetration of the blood-brain barrier. nih.govguidetopharmacology.org This approach aimed to provide pain relief and symptom control directly at the source, thereby avoiding centrally-mediated adverse effects like dysphoria and sedation that have historically limited the use of KOR agonists. nih.govnih.gov Clinical studies showed that asimadoline could reduce sensation in response to colonic distension, a key factor in IBS-related pain, supporting its potential as a targeted therapy for this unmet medical need. nih.govnih.gov
Strategies for Further Clinical Development
Post-hoc analyses of the trial data revealed significant efficacy in a specific, prospectively defined subgroup: patients with diarrhea-predominant IBS (IBS-D) who experienced at least moderate baseline pain. nih.govresearchgate.net In this group, the 0.5 mg dose of asimadoline showed significant improvements across multiple endpoints compared to placebo, including adequate relief of IBS pain and symptoms, reduction in pain scores, an increase in pain-free days, and decreased urgency and stool frequency. nih.govresearchgate.net
This finding underscores a key strategy for the further clinical development of asimadoline and similar compounds:
Targeted Patient Populations: Future trials should focus on enrolling well-defined patient subgroups most likely to respond, such as IBS-D patients with moderate-to-severe pain. dovepress.com
Dose Ranging: Continued evaluation to confirm the optimal therapeutic dose that balances efficacy with tolerability is essential.
These focused approaches are critical for demonstrating efficacy and navigating the path toward regulatory approval for new IBS therapies. nih.gov
Advanced Pharmacological Characterization
Asimadoline is a diaryl acetamide (B32628) derivative characterized as a potent, orally active, and highly selective kappa-opioid receptor agonist. nih.govnih.gov Its pharmacological profile is distinguished by its high affinity for the KOR with significantly lower affinity for the mu- (μ) and delta- (δ) opioid receptors. This selectivity is fundamental to its mechanism, as it avoids the effects associated with mu-opioid receptor activation, such as constipation and dependence. tiogapharma.com
In vitro studies using human recombinant receptors have demonstrated that asimadoline is a full agonist with a binding affinity (IC50) of 1.2 nM for the kappa receptor. nih.govelsevierpure.com Its selectivity is pronounced, with binding ratios of κ:μ:δ reported as 1:501:498. nih.govnih.gov This high degree of selectivity minimizes off-target effects. Furthermore, asimadoline exhibits low permeability across the blood-brain barrier, confining its action primarily to the periphery, which is a key attribute for its intended use in gastrointestinal disorders. nih.govguidetopharmacology.org
| Parameter | Receptor | Species/System | Value | Reference |
|---|---|---|---|---|
| Binding Affinity (IC50) | Kappa (κ) | Human Recombinant | 1.2 nM | nih.govelsevierpure.com |
| Binding Affinity (IC50) | Kappa (κ) | Guinea Pig | 5.6 nM | nih.govelsevierpure.com |
| Binding Affinity (IC50) | Mu (μ) | Human | ~3000 nM (3 µmol/l) | nih.gov |
| Binding Affinity (IC50) | Delta (δ) | Human | ~700 nM (0.7 µmol/l) | nih.gov |
| Selectivity Ratio (κ:μ:δ) | - | Human Recombinant | 1:501:498 | nih.govnih.gov |
| Functional Activity | Kappa (κ) | Rabbit Vas Deferens | Full Agonist | nih.gov |
Exploration of New Therapeutic Applications
Challenges in the clinical development of asimadoline for IBS prompted the exploration of new therapeutic avenues where its mechanism of action could be beneficial. A promising area that emerged is the treatment of pruritus (chronic itch). tiogapharma.com
The rationale for this application is well-founded, as the kappa-opioid system is known to play a pivotal role in processing itch sensation. tiogapharma.comtiogapharma.com Preclinical animal models demonstrated that asimadoline could significantly reduce scratching behavior induced by various pruritic agents. tiogapharma.comtiogapharma.com This led to the initiation of a Phase II, double-blind, placebo-controlled clinical study to evaluate the efficacy and safety of asimadoline in patients with pruritus associated with atopic dermatitis. tiogapharma.comclinicaltrials.gov
The potential for asimadoline in this field extends beyond atopic dermatitis. Due to its mechanism, it could potentially treat pruritus associated with a variety of other conditions, including:
Psoriasis tiogapharma.comtiogapharma.com
End-stage renal disease tiogapharma.comtiogapharma.com
Liver diseases such as cholestatic disease and primary biliary cirrhosis tiogapharma.comtiogapharma.com
This strategic pivot to dermatology and other systemic diseases associated with chronic itch represents a significant new direction for asimadoline research, leveraging its established pharmacological profile for a different set of unmet medical needs. tiogapharma.com
Development of Next-Generation Compounds
The research and clinical experiences with asimadoline have provided a valuable foundation for the development of next-generation kappa-opioid receptor agonists. The primary challenge remains the separation of therapeutic effects from adverse effects, particularly centrally-mediated ones like dysphoria and sedation. nih.gov Future research is focused on several innovative strategies to design improved KOR agonists.
One major strategy is the development of G-protein biased agonists . Opioid receptors signal through multiple intracellular pathways, including G-protein signaling (associated with analgesia) and β-arrestin pathways (linked to adverse effects). Biased agonists are designed to selectively activate the beneficial G-protein pathway while avoiding the β-arrestin cascade. This approach holds the potential to create potent analgesics with a significantly improved side-effect profile. mdpi.com
Another key direction is the continued refinement of peripherally restricted KOR agonists . While asimadoline has low blood-brain barrier penetration, next-generation compounds could be engineered with even greater peripheral selectivity to further minimize any potential central nervous system exposure and associated risks. nih.gov
Finally, the exploration of peptide-based KOR ligands offers another avenue. Peptides can offer high selectivity and potency, and recent advances are overcoming traditional challenges like poor stability and oral bioavailability, making them a viable option for future drug development. researchgate.net These advanced strategies aim to build upon the lessons learned from asimadoline to create safer and more effective KOR-targeted therapies. mdpi.com
Q & A
Q. What are the primary pharmacological targets of Asimadoline hydrochloride, and how are they validated experimentally?
this compound is a potent and selective κ-opioid receptor (KOR) agonist, with IC50 values of 5.6 nM (guinea pig) and 1.2 nM (human recombinant KOR). Its selectivity for KOR over μ- and δ-opioid receptors is 501-fold and 498-fold, respectively, as determined via competitive radioligand binding assays using transfected cell lines expressing recombinant receptors . Validation involves:
- In vitro assays : Measuring displacement of labeled ligands (e.g., [<sup>3</sup>H]U69593 for KOR) in membrane preparations.
- Functional assays : Assessing cAMP inhibition or GTPγS binding in cell lines expressing KOR to confirm agonist activity.
- In vivo models : Using KOR knockout mice or selective antagonists (e.g., nor-BNI) to isolate KOR-mediated effects in pain or inflammation models .
Q. What experimental models are commonly used to study Asimadoline's peripheral analgesic effects?
Key models include:
- Visceral pain models : Colorectal distension in rodents to measure abdominal contractions, where Asimadoline (25 mg/kg) reduces nociceptive responses .
- Inflammatory models : Complete Freund’s Adjuvant (CFA)-induced arthritis in rats, where Asimadoline attenuates joint damage and inflammation .
- Diabetic neuropathy : Streptozotocin-induced diabetic rats, where Asimadoline ameliorates tactile allodynia and formalin-evoked hyperalgesia .
- Ex vivo assays : Isolated rat duodenum or uterine tissue to assess spasmolytic effects (IC50 = 4.2–12.7 μM) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store lyophilized powder at -20°C in a tightly sealed container, protected from light and moisture. Stability is maintained for ≥4 years under these conditions .
- Reconstitution : Prepare stock solutions in DMSO (e.g., 240 mg/mL, 532 mM) under inert gas (e.g., argon) to prevent oxidation. Aliquot to avoid freeze-thaw cycles .
- Safety : Follow institutional chemical hygiene plans, including PPE (gloves, lab coat) and fume hood use. Refer to SDS for spill management and disposal protocols .
Advanced Research Questions
Q. How can researchers design experiments to account for Asimadoline's limited blood-brain barrier (BBB) penetration?
Asimadoline’s peripherally restricted action is due to P-glycoprotein (P-gp) efflux at the BBB. Methodological considerations include:
- P-gp modulation : Use P-gp inhibitors (e.g., verapamil) in wild-type animals to assess CNS entry.
- Knockout models : Compare brain accumulation and behavioral effects (e.g., sedation) in mdr1a/1b double-knockout mice, which show 9-fold higher brain uptake .
- Tissue sampling : Quantify plasma vs. brain concentrations via LC-MS/MS to confirm peripheral specificity .
Q. How can contradictory data on Asimadoline's spasmolytic mechanisms be resolved?
Asimadoline inhibits barium chloride-induced contractions in rat duodenum (IC50 = 4.2 μM) via unknown non-KOR mechanisms. To resolve contradictions:
- Mechanistic studies : Use KOR antagonists (e.g., nor-BNI) to isolate receptor-dependent vs. -independent effects.
- Ion channel profiling : Screen for activity against voltage-gated Ca<sup>2+</sup> or Na<sup>+</sup> channels (IC50 150–800× higher than KOR IC50</sup>) using patch-clamp electrophysiology .
- Gene knockout models : Test spasmolytic effects in smooth muscle-specific KOR knockout animals .
Q. What in vitro and in vivo approaches validate target engagement and specificity of Asimadoline?
- In vitro :
- Binding assays : Competitive displacement with [<sup>3</sup>H]U69593 in HEK293 cells expressing human KOR .
- Functional selectivity : Measure cAMP inhibition in CHO cells expressing KOR vs. μ/δ-opioid receptors .
- In vivo :
- Pharmacological knockdown : Pre-treat animals with KOR antagonists to block Asimadoline’s effects.
- Biomarker analysis : Quantify substance P levels in joint fluid (e.g., elevated in CFA arthritis) to confirm anti-inflammatory efficacy .
Q. How can off-target effects of Asimadoline related to ion channels be assessed?
Asimadoline interacts with L-type Ca<sup>2+</sup> and Na<sup>+</sup> channels at IC50 values 150–800× higher than KOR. To evaluate off-target activity:
- High-throughput screening : Use FLIPR assays for Ca<sup>2+</sup> flux in cells expressing ion channels.
- Electrophysiology : Patch-clamp studies on dorsal root ganglion neurons to assess channel blockade .
- Phenotypic profiling : Compare effects in wild-type vs. KOR knockout models to distinguish receptor-dependent vs. -independent actions .
Methodological Considerations
Q. What statistical approaches are critical for analyzing dose-response relationships in Asimadoline studies?
- Nonlinear regression : Fit dose-response curves using the Hill equation to calculate EC50/IC50 values (e.g., GraphPad Prism).
- ANOVA with post hoc tests : Compare treatment groups in behavioral assays (e.g., von Frey filaments for allodynia).
- Power analysis : Ensure adequate sample sizes (n ≥ 6/group) to detect ≥30% effect sizes in preclinical models .
Q. How should researchers address batch-to-batch variability in this compound?
- Quality control : Verify purity (≥98%) via HPLC and structural integrity via NMR or LC-MS.
- Bioactivity validation : Re-test each batch in a KOR-binding assay to ensure consistent IC50 values .
- Documentation : Record lot numbers and storage conditions for reproducibility .
Data Contradiction and Reproducibility
Q. Why might Asimadoline show variable efficacy across different pain models?
Factors include:
- Model specificity : Visceral vs. neuropathic pain models engage distinct KOR signaling pathways.
- Species differences : Higher KOR affinity in humans vs. rodents may require dose adjustments .
- P-gp expression : Genetic or pharmacological differences in P-gp activity alter peripheral vs. central bioavailability .
- Solution : Standardize animal strains, dosing routes, and PK/PD monitoring to enhance cross-study comparability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
